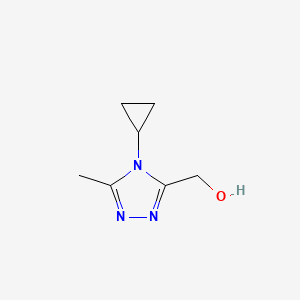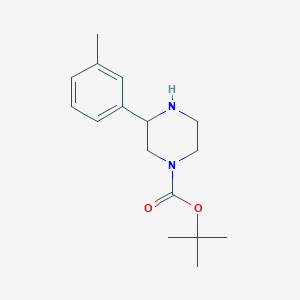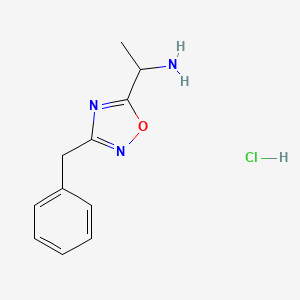
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1432681-11-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, and a triazole ring in the molecule .It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and its structure established by NMR, IR, MS spectra, and X-ray diffraction crystallography, demonstrating the application of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol in molecular synthesis and structural analysis (Dong & Huo, 2009).
Catalytic Applications : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been prepared, forming a stable complex with CuCl. This complex is an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition, illustrating the compound's use in catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Analytical and Pharmaceutical Applications
Chiral HPLC Method for Novel Antitubercular Compound : A chiral chromatographic method has been developed for analyzing stereoisomers of the antitubercular compound MSDRT 12, which contains a triazole structure similar to this compound. This showcases its potential in pharmaceutical analysis (Shekar, Sinha, Mukhopadhya, & Degani, 2014).
Synthesis of Heterocyclic Compounds for Biological Activity : The synthesis of novel heterocyclic compounds derived from a similar triazole compound and their investigation for lipase and α-glucosidase inhibition highlights its relevance in the development of biologically active compounds (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through similar mechanisms . .
Biochemical Pathways
Some 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting potential involvement in pathways related to cell proliferation and survival.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities , suggesting potential anti-tumor effects.
Biochemische Analyse
Biochemical Properties
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression profiles. Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism, which can be leveraged for therapeutic purposes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall efficacy and potential side effects. Understanding its transport and distribution is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets .
Eigenschaften
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMQPPXFQVYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)


![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)


